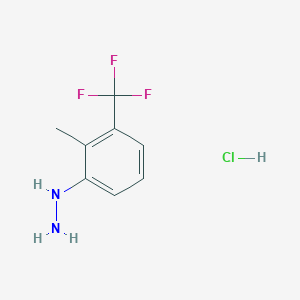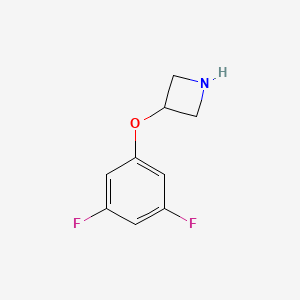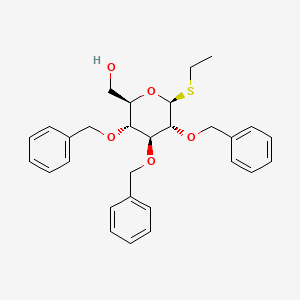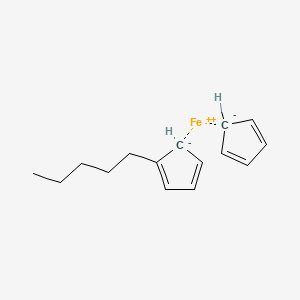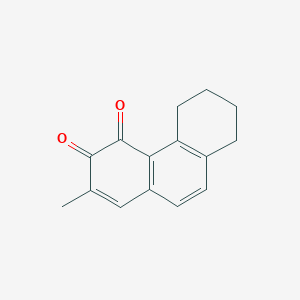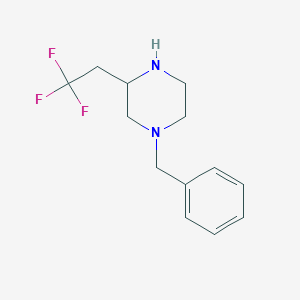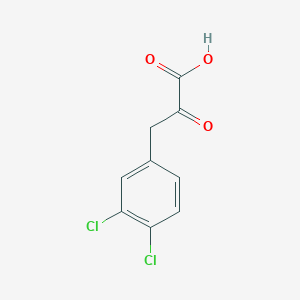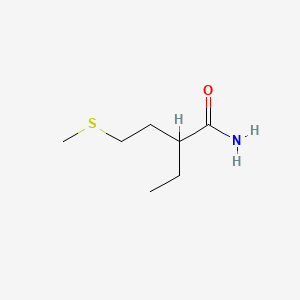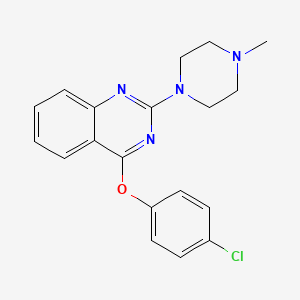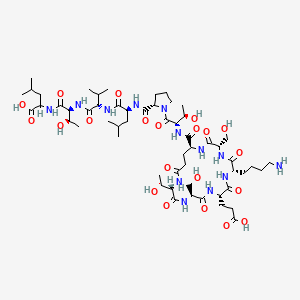
Org 31318
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. This compound is a derivative of endorphins, which are peptides produced by the central nervous system and the pituitary gland. Endorphins are known for their role in pain relief and pleasure enhancement.
准备方法
The synthesis of Org 31318 involves multiple steps, including the removal of specific amino acids from the endorphin peptide chain. The synthetic route typically includes:
Peptide Synthesis: The initial step involves the synthesis of the peptide chain using solid-phase peptide synthesis (SPPS).
Cyclization: The linear peptide is then cyclized to form the cyclic structure of this compound.
Purification: The final product is purified using high-performance liquid chromatography (HPLC) to ensure the desired purity and quality.
化学反应分析
Org 31318 can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue in the peptide chain, leading to the formation of methionine sulfoxide.
Reduction: Reduction reactions can reverse the oxidation of methionine residues.
Substitution: Amino acid residues in the peptide chain can be substituted with other amino acids to create analogs of this compound.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
Org 31318 has several scientific research applications, including:
Chemistry: It is used as a model compound to study peptide synthesis and cyclization techniques.
Biology: this compound is studied for its role in modulating pain and pleasure pathways in the nervous system.
Medicine: Research is ongoing to explore its potential therapeutic applications in pain management and mood disorders.
Industry: The compound is used in the development of peptide-based drugs and therapeutic agents.
作用机制
Org 31318 exerts its effects by binding to opioid receptors in the brain and spinal cord. These receptors are part of the endogenous opioid system, which regulates pain, reward, and addictive behaviors. The binding of this compound to these receptors inhibits the release of neurotransmitters involved in pain transmission, leading to analgesic effects.
相似化合物的比较
Org 31318 is unique compared to other endorphin derivatives due to its specific amino acid sequence and cyclic structure. Similar compounds include:
Beta-Endorphin: Another endorphin peptide with a different amino acid sequence.
Enkephalins: Smaller peptides that also bind to opioid receptors but have different structures and functions.
Dynorphins: A class of opioid peptides with distinct physiological roles.
This compound’s uniqueness lies in its specific sequence and cyclic nature, which confer distinct binding properties and biological effects.
属性
IUPAC Name |
2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S,5S,8S,11S,14S,17S)-11-(4-aminobutyl)-8-(2-carboxyethyl)-2-[(1R)-1-hydroxyethyl]-5,14-bis(hydroxymethyl)-3,6,9,12,15,20-hexaoxo-1,4,7,10,13,16-hexazacycloicosane-17-carbonyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H95N13O21/c1-25(2)21-34(48(81)66-41(27(5)6)52(85)67-43(29(8)73)54(87)62-35(56(89)90)22-26(3)4)61-51(84)38-14-12-20-69(38)55(88)44(30(9)74)68-47(80)32-15-17-39(75)65-42(28(7)72)53(86)64-37(24-71)50(83)60-33(16-18-40(76)77)46(79)58-31(13-10-11-19-57)45(78)63-36(23-70)49(82)59-32/h25-38,41-44,70-74H,10-24,57H2,1-9H3,(H,58,79)(H,59,82)(H,60,83)(H,61,84)(H,62,87)(H,63,78)(H,64,86)(H,65,75)(H,66,81)(H,67,85)(H,68,80)(H,76,77)(H,89,90)/t28-,29-,30-,31+,32+,33+,34+,35?,36+,37+,38+,41+,42+,43+,44+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSDIGMOOAJPCZ-VJOPWCNCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)O)NC(=O)C2CCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CO)CCCCN)CCC(=O)O)CO)C(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CCC(=O)N1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)NC(CC(C)C)C(=O)O)CO)CCCCN)CCC(=O)O)CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H95N13O21 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128531-64-6 |
Source


|
| Record name | Org 31318 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128531646 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

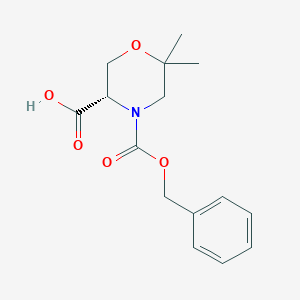
![4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B3365847.png)
